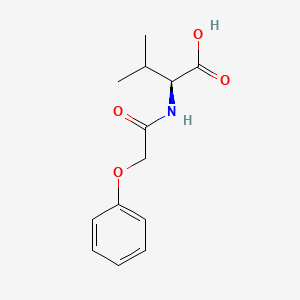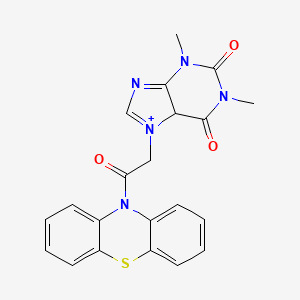![molecular formula C13H7ClFN3O B12345547 Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- CAS No. 937652-36-3](/img/structure/B12345547.png)
Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- es un compuesto orgánico aromático heterocíclico. Se caracteriza por la presencia de un anillo de pirimidina sustituido con un grupo cloro en la posición 2 y un anillo de 1,2,4-oxadiazol sustituido con un grupo 4-fluorofenil en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- normalmente implica reacciones de varios pasos. Un método común comienza con la preparación del anillo de 1,2,4-oxadiazol, que puede sintetizarse mediante la ciclización de precursores apropiados como las amidoximas y los ácidos carboxílicos o sus derivados. El grupo 4-fluorofenil se introduce mediante reacciones de sustitución aromática nucleófila. El paso final implica la cloración del anillo de pirimidina, que se puede lograr utilizando reactivos como el cloruro de tionilo o pentacloruro de fósforo en condiciones controladas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza. La elección de disolventes, catalizadores y condiciones de reacción se controla cuidadosamente para minimizar los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- puede experimentar diversas reacciones químicas, incluidas:
Reacciones de sustitución: El grupo cloro en el anillo de pirimidina puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para producir diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura o Heck para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Reactivos como la amida de sodio, la tiourea o el alcóxido de sodio en disolventes apróticos polares.
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Reacciones de acoplamiento: Catalizadores de paladio, ácidos borónicos y bases como el carbonato de potasio en disolventes como el tolueno o la DMF.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirimidina sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- tiene varias aplicaciones de investigación científica:
Agroquímicos: Se explora el compuesto por su posible uso en el desarrollo de pesticidas y herbicidas debido a su actividad biológica.
Ciencia de materiales: Se investiga por su posible uso en la síntesis de materiales avanzados, incluidos polímeros y cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas o receptores específicos involucrados en las vías de la enfermedad. Los objetivos moleculares y las vías involucradas pueden variar, pero los objetivos comunes incluyen las quinasas, las proteasas y los receptores acoplados a proteínas G .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirimidina: Compuestos como la 2-cloropirimidina y la 3-fluoropirimidina comparten similitudes estructurales pero difieren en sus patrones de sustitución y actividades biológicas.
Derivados de oxadiazol: Compuestos como el 3-(4-fluorofenil)-1,2,4-oxadiazol tienen estructuras centrales similares pero diferentes sustituyentes, lo que lleva a variaciones en sus propiedades y aplicaciones.
Singularidad
Pirimidina, 2-cloro-3-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]- es única debido a la combinación de sus anillos de pirimidina y oxadiazol, junto con el patrón de sustitución específico. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
937652-36-3 |
|---|---|
Fórmula molecular |
C13H7ClFN3O |
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-10(2-1-7-16-11)13-17-12(18-19-13)8-3-5-9(15)6-4-8/h1-7H |
Clave InChI |
QLXIGMMZOYCPHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)



